DCIA

FRET cysteine detection precolumn derivatization

DCIA (7-Diethylamino-3-[4'-(iodoacetamido)phenyl]-4-methylcoumarin; CAS 76877-34-4) is a synthetic, neutral fluorescent probe belonging to the 3-phenylcoumarin fluorophore class. Its iodoacetamide moiety confers covalent, irreversible reactivity toward free cysteine sulfhydryl groups in proteins and small-molecule thiols.

Molecular Formula C22H23IN2O3
Molecular Weight 490.3 g/mol
CAS No. 76877-34-4
Cat. No. B149291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDCIA
CAS76877-34-4
Synonyms7-(diethylamino)-3-(4-((iodoacetyl)amino)phenyl)-4-methylcoumarin
DEMCPI
N-(4-(7-diethylamino 4-methylcoumarin-3-yl)phenyl)iodoacetamide
Molecular FormulaC22H23IN2O3
Molecular Weight490.3 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)NC(=O)CI)C
InChIInChI=1S/C22H23IN2O3/c1-4-25(5-2)17-10-11-18-14(3)21(22(27)28-19(18)12-17)15-6-8-16(9-7-15)24-20(26)13-23/h6-12H,4-5,13H2,1-3H3,(H,24,26)
InChIKeyWIXAQXKQLNRFDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DCIA (CAS 76877-34-4): A Coumarin-Based Iodoacetamide Probe for Thiol-Specific Fluorescent Labeling


DCIA (7-Diethylamino-3-[4'-(iodoacetamido)phenyl]-4-methylcoumarin; CAS 76877-34-4) is a synthetic, neutral fluorescent probe belonging to the 3-phenylcoumarin fluorophore class. Its iodoacetamide moiety confers covalent, irreversible reactivity toward free cysteine sulfhydryl groups in proteins and small-molecule thiols . The unreacted probe exhibits minimal intrinsic fluorescence due to a self-quenching mechanism, undergoing a pronounced fluorescence turn-on upon thiol adduct formation with excitation/emission maxima of approximately 384–390 nm / 467–470 nm . Its closest structural and functional analog is CPM (the corresponding maleimide derivative), which shares the identical 7-diethylamino-4-methylcoumarin fluorophore core but differs in the reactive electrophile and optimal labeling pH .

Why Generic Thiol-Reactive Probe Substitution Fails: The Case for DCIA Procurement Specificity


Thiol-reactive fluorescent probes are not functionally interchangeable despite sharing a common cysteine-targeting mechanism. The choice of reactive electrophile (iodoacetamide vs. maleimide), the fluorophore scaffold (coumarin vs. bimane vs. naphthalene), and the net charge of the probe each dictate critical performance parameters—including pH-dependent reactivity, membrane permeability, environmental sensitivity, and spectral compatibility with FRET partners . In a systematic screen of 16 fluorophore combinations for intramolecular FRET-based cysteine detection, only DCIA paired with NBD-F produced the most effective energy transfer, a result that could not be replicated by substituting other thiol-reactive donors . Similarly, DCIA outperformed all other tested chromophores as a Eu³⁺ luminescence sensitizer in an engineered calcium-binding protein system . These application-specific performance differences mean that substituting DCIA with CPM, IAEDANS, monobromobimane, or DACIA without validation risks loss of assay sensitivity, altered pH compatibility, or complete failure of FRET/lanthanide-sensitization experimental designs.

DCIA (CAS 76877-34-4): Product-Specific Quantitative Differentiation Evidence Guide


DCIA Outperforms 15 Alternative Donor-Acceptor Combinations for Intramolecular FRET-Based Cysteine Detection

In a systematic screen of 16 fluorophore combinations for intramolecular FRET detection of cysteine, homocysteine, and glutathione, the DCIA (thiol-directed, Ex/Em 390/480 nm) plus NBD-F (amine-directed, Ex/Em 480/540 nm) pair was identified as the most effective FRET combination . The double-labeled cysteines (DCIA at sulfhydryl, NBD-F at amino group) emitted NBD-F fluorescence at 540 nm through intramolecular FRET when excited at DCIA's excitation maximum of 390 nm. The limits of quantification (S/N = 10) and detection (S/N = 3) for a 20-μL injection were 150–670 fmol and 46–200 fmol, respectively, with sensitivity superior to conventional non-FRET detection of the same derivatives .

FRET cysteine detection precolumn derivatization liquid chromatography NBD-F

DCIA Is the Most Efficient Eu³⁺ Luminescence Sensitizer Among Tested Chromophores in Engineered Calcium-Binding Proteins

In a study evaluating chromophores covalently attached to a cysteine-engineered CD loop of oncomodulin for their ability to sensitize Tb³⁺ or Eu³⁺ luminescence, DCIA was identified as the most efficient Eu³⁺ sensitizer among those tested, with energy transfer consistent with a triplet-state donor mechanism . By comparison, 4-iodoacetamidosalicylic acid was the most efficient Tb³⁺ donor. Detection limits as low as 5 × 10⁻¹⁰ mol/L were achieved for lanthanide ion and labeled protein .

lanthanide luminescence europium sensitization time-resolved fluorescence calcium-binding protein oncomodulin

Self-Quenching Property of DCIA Enables Wash-Free, Turn-On Fluorescence Detection of Thiols with Reduced Background

DCIA is self-quenching in its unreacted state and regains strong fluorescence only upon covalent reaction with thiol groups, enabling direct quantification of cysteine residues without a separation or wash step . This property is shared with CPM (the maleimide analog), but differs from non-quenched probes such as IAEDANS and 5-IAF, which require removal of excess dye to achieve acceptable signal-to-background ratios . The comparison between iodoacetamide and maleimide reactive groups shows that maleimides may exhibit greater thiol selectivity at lower pH, while iodoacetamides remain reactive at alkaline pH where the thiolate anion is the dominant species . DCIA's optimal reactivity at pH ~9 complements CPM's optimal reactivity at pH ~6, providing end-users with pH-dependent labeling flexibility .

self-quenching turn-on fluorescence wash-free assay thiol quantification profluorescent probe

Neutral Probe Character and Hydrophobic Cleft Binding: DCIA as a Conformation-Sensitive Probe for Coiled-Coil Proteins

DCIA was used to specifically label cysteine residues on tropomyosin from rabbit cardiac and skeletal muscles. The labeled protein exhibited an emission maximum at 486 nm, a high degree of fluorescence polarization, and limited accessibility of the bound probe to quenching by iodide ions . These fluorescence characteristics indicated that DCIA is bound within the hydrophobic cleft between polypeptide chains of the tropomyosin coiled coil, and that the labeled tropomyosins retained their ability to bind F-actin and interact with deoxyribonuclease I . This environmental sensitivity distinguishes DCIA from charged thiol-reactive probes such as IAEDANS (sulfonic acid-bearing, net negative charge), whose conjugates respond to aqueous solvation and are less suited for probing hydrophobic protein microenvironments .

tropomyosin coiled-coil hydrophobic cleft fluorescence polarization environmental sensitivity

DCIA Quantum Yield (Φ = 0.41) Enables Quantitative FRET Distance Measurements in Protein-Lipid Interaction Studies

The quantum yield of DCIA-labeled protein was experimentally determined as Φ = 0.41, enabling quantitative Förster resonance energy transfer (FRET) distance calculations in protein-lipid selectivity studies . This value is critical for calculating the Förster radius (R₀) in DCIA-based FRET experiments. In the same study, DCIA-labeled M13 major coat protein demonstrated higher FRET selectivity for NBD-labeled lipid when incorporated in specific lipid environments . The availability of an experimentally measured quantum yield distinguishes DCIA from many thiol-reactive probes where quantum yield values are either unreported or must be assumed from structurally related but non-identical compounds .

quantum yield FRET protein-lipid interaction distance measurement M13 major coat protein

DCIA Is the Validated Probe in a Nature Protocols Thermofluor Assay for Free Cysteine Quantification in Membrane Proteins

DCIA is the fluorescent probe validated and specified in a Nature Protocols method for quantifying free cysteines in both membrane and soluble proteins using thermal unfolding . In this thermofluor assay, DCIA reacts with surface-exposed cysteines; upon heat denaturation, buried cysteines become accessible and react with excess DCIA, producing a fluorescence signal at 440 nm (excitation at 350 nm) that is proportional to the total number of free cysteines . The protocol includes detailed troubleshooting guidance specific to DCIA, including DMSO co-solvent requirements, reaction time optimization for buried cysteines, and detergent addition to prevent protein aggregation . This method-level validation—published in a high-impact protocols journal with detailed reproducibility parameters—provides procurement confidence that is not available for alternative probes that lack protocol-level characterization in peer-reviewed methods literature.

thermofluor assay cysteine quantification membrane protein thermal unfolding free cysteine

DCIA (CAS 76877-34-4): Optimal Research and Industrial Application Scenarios


Intramolecular FRET-Based LC Detection of Biological Cysteines (Glutathione, Cysteine, Homocysteine)

DCIA is the empirically optimal thiol-directed FRET donor for precolumn double-labeling LC assays targeting cysteine, homocysteine, and glutathione. When paired with NBD-F as the amine-directed acceptor, DCIA produced the most effective intramolecular FRET among 16 screened dye combinations, achieving quantification limits of 150–670 fmol and detection limits of 46–200 fmol . This application is directly relevant to clinical laboratories measuring plasma cysteine levels and research groups studying redox biology where thiol-specific detection must discriminate cysteines from non-thiol amines. Procurement of DCIA specifically—rather than generic iodoacetamide probes—is required to replicate this published method's validated sensitivity.

Lanthanide-Based Time-Resolved Luminescence Immunoassays and Biosensor Development

DCIA was demonstrated to be the most efficient Eu³⁺ luminescence sensitizer among chromophores covalently attached to engineered calcium-binding proteins, achieving detection limits of 5 × 10⁻¹⁰ mol/L for both lanthanide ion and labeled protein . This performance advantage makes DCIA the preferred labeling reagent for developers of time-resolved fluorescence immunoassays (TR-FIA), lanthanide-based biosensors, and high-sensitivity diagnostic platforms where Eu³⁺ sensitization efficiency directly determines assay detection limits. Substituting alternative thiol-reactive chromophores may produce inadequate sensitization and poorer analytical sensitivity.

Thermofluor-Based Free Cysteine Quantification in Membrane and Soluble Proteins

DCIA is the specified and validated probe for the Nature Protocols thermofluor assay method that quantifies free cysteines in membrane proteins and soluble proteins through thermal unfolding and fluorescence detection . This application is critical for structural biology laboratories characterizing cysteine accessibility, membrane protein quality control in drug discovery, and protein engineering efforts where cysteine content affects stability and aggregation propensity. The protocol includes DCIA-specific optimization parameters (DMSO concentration, reaction cycle time, detergent addition) that allow direct method transfer without reagent re-validation .

Hydrophobic Protein Microenvironment Probing: Coiled-Coil and Protein-Protein Interface Studies

DCIA's neutral character and demonstrated binding within the hydrophobic cleft of tropomyosin coiled coils—evidenced by an emission maximum of 486 nm, high fluorescence polarization, and limited iodide quenching —make it the appropriate choice for probing hydrophobic protein microenvironments. This contrasts with charged probes like IAEDANS that report on aqueous/solvent-exposed environments . Researchers studying protein-protein interaction interfaces, membrane protein transmembrane domains, or coiled-coil structural biology should select DCIA when environmental sensitivity to hydrophobic compartments is required, as charged alternative probes will partition differently and provide distinct environmental readouts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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